

An In-depth Technical Guide to 2-Hydroxy-2methylhexanoic Acid

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Compound of Interest

Compound Name: 2-Hydroxy-2-methylhexanoic acid

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Introduction

2-Hydroxy-2-methylhexanoic acid is a chiral alpha-hydroxy acid that has garnered significant interest in the field of organic synthesis, particularly as a stereospecific building block for complex bioactive molecules. Its structure, featuring a tertiary alcohol adjacent to a carboxylic acid, presents unique chemical properties and synthetic challenges. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic characterization, and synthetic methodologies related to **2-Hydroxy-2-methylhexanoic acid**. The potential, though less explored, biological significance of this molecule is also discussed.

Molecular Structure and Physicochemical Properties

2-Hydroxy-2-methylhexanoic acid is a seven-carbon carboxylic acid with a methyl and a hydroxyl group substituted at the alpha-carbon. This substitution creates a chiral center, leading to the existence of (R)- and (S)-enantiomers.

Chemical Identifiers



Identifier	Value
IUPAC Name	2-hydroxy-2-methylhexanoic acid[1]
CAS Number	70908-63-3[1]
Molecular Formula	C7H14O3[1]
Molecular Weight	146.18 g/mol [1]
SMILES	CCCC(C)(C(=O)O)O[1]
InChI	InChI=1S/C7H14O3/c1-3-4-5- 7(2,10)6(8)9/h10H,3-5H2,1-2H3,(H,8,9)[1]
InChlKey	HNQAXDPWMQIKEE-UHFFFAOYSA-N[1]

Physicochemical Data

The following table summarizes key computed physicochemical properties of **2-Hydroxy-2-methylhexanoic acid**.

Property	Value
XLogP3	1.2[1]
Hydrogen Bond Donor Count	2[1]
Hydrogen Bond Acceptor Count	3[1]
Rotatable Bond Count	4[1]
Exact Mass	146.094294304[1]
Topological Polar Surface Area	57.5 Ų[1]
Heavy Atom Count	10[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **2-Hydroxy-2-methylhexanoic acid**. While complete experimental spectra are not readily



available in the public domain, this section compiles the available experimental and predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 1 H NMR: A patent for the synthesis of (+)-S-2-hydroxy-2-methyl-hexanoic acid reports a broad singlet at δ 6.84 ppm (in CDCl₃) for the two exchangeable protons of the carboxylic acid and hydroxyl groups.

Predicted ¹H NMR chemical shifts are summarized in the table below:

Atom Position	Predicted ¹ H Chemical Shift (ppm)	Multiplicity
C1-OH	~10-12	broad s
C2-OH	Variable	broad s
C2-CH₃	~1.2-1.5	S
C3-H ₂	~1.4-1.7	m
C4-H ₂	~1.2-1.4	m
C5-H ₂	~1.2-1.4	m
С6-Н3	~0.8-1.0	t
Key: s = singlet, t = triplet, m = multiplet		

¹³C NMR: Experimental ¹³C NMR data for **2-Hydroxy-2-methylhexanoic acid** is not readily available. However, based on its structure and data for similar compounds, predicted chemical shifts are provided below.



Atom Position	Predicted ¹³ C Chemical Shift (ppm)
C1 (Carboxyl)	~175-185
C2 (Quaternary)	~70-80
C2-CH₃	~20-30
C3	~35-45
C4	~20-30
C5	~20-30
C6	~13-15

Infrared (IR) Spectroscopy

A patent document reports the following IR absorption bands for (+)-S-2-hydroxy-2-methyl-hexanoic acid in chloroform (CHCl₃): 2950, 1710, 1462, 1272, 1170, and 1060 cm⁻¹. The broad band around 2950 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid, while the strong absorption at 1710 cm⁻¹ corresponds to the C=O stretching of the carboxyl group. The other peaks are within the fingerprint region and correspond to various C-H, C-O, and C-C bond vibrations.

Mass Spectrometry (MS)

While detailed experimental mass spectra with fragmentation patterns for **2-Hydroxy-2-methylhexanoic acid** are not widely published, GC-MS data is known to be available. The fragmentation of α -hydroxy- α -methyl fatty acids under electron ionization would be expected to involve cleavage of the C-C bond alpha to the carbonyl group, loss of water from the hydroxyl group, and other characteristic fragmentations of the alkyl chain. High-resolution mass spectrometry would yield a precise mass measurement, confirming the elemental composition.

Experimental Protocols: Synthesis of (+)-S-2-Hydroxy-2-methylhexanoic Acid

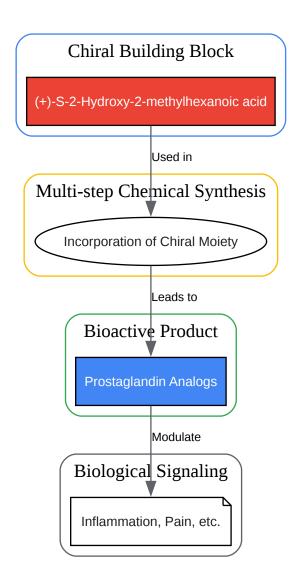
The enantiomerically pure (+)-S form of **2-Hydroxy-2-methylhexanoic acid** is a valuable intermediate in the synthesis of prostaglandin analogs. A well-documented method for its



preparation involves an asymmetric halolactonization reaction using L-proline as a chiral auxiliary.

Reaction Scheme





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References

- 1. 2-Hydroxy-2-methylhexanoic acid | C7H14O3 | CID 10486992 PubChem [pubchem.ncbi.nlm.nih.gov]
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